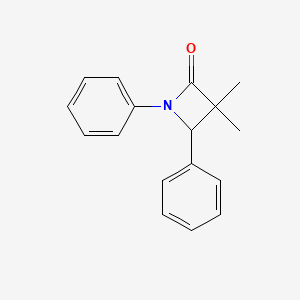

3,3-Dimethyl-1,4-diphenyl-2-azetidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-dimethyl-1,4-diphenylazetidin-2-one is a four-membered cyclic amide, also known as a β-lactam. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the azetidinone ring. β-lactams are well-known for their biological activity, particularly in the context of antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1,4-diphenylazetidin-2-one typically involves the reaction of diphenylketene with N-phenylbenzylideneamine. This reaction proceeds through a [2+2] cycloaddition mechanism, forming the azetidinone ring. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or toluene, with temperatures maintained around room temperature to slightly elevated levels.

Industrial Production Methods

Industrial production of 3,3-dimethyl-1,4-diphenylazetidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one of the phenyl or methyl groups with another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3,3-dimethyl-1,4-diphenylazetidin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new β-lactam antibiotics.

Biology: Its structure is studied for its potential biological activity, including antibacterial properties.

Medicine: Research into its derivatives aims to develop new therapeutic agents.

Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1,4-diphenylazetidin-2-one, particularly in its role as a β-lactam, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan strands in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Penicillin: A well-known β-lactam antibiotic with a similar mechanism of action.

Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.

Carbapenems: β-lactam antibiotics known for their resistance to β-lactamase enzymes.

Uniqueness

3,3-dimethyl-1,4-diphenylazetidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its structure allows for the exploration of new derivatives with potentially enhanced properties.

Biological Activity

3,3-Dimethyl-1,4-diphenyl-2-azetidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO, with a molecular weight of 239.29 g/mol. The structure consists of a four-membered azetidinone ring substituted at positions 1 and 4 with phenyl groups and at position 3 with two methyl groups.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been reported in the literature, including cycloaddition and condensation techniques that yield high purity and yield of the target compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis through interference with peptidoglycan metabolism .

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The compound's mechanism involves tubulin destabilization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| MDA-MB-231 | 15 |

| HeLa | 12 |

The biological activity of this compound is primarily attributed to its interaction with tubulin. It binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This leads to disruption in mitotic spindle formation during cell division, ultimately resulting in apoptosis .

Case Studies

- Study on Breast Cancer Cells : A study assessed the effects of this compound on MCF-7 cells. The results showed a significant decrease in cell viability at concentrations as low as 10 µM, indicating strong antiproliferative effects .

- Antibacterial Efficacy : Another investigation focused on its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated higher efficacy against Staphylococcus aureus compared to Escherichia coli, suggesting a selective mechanism of action .

Properties

CAS No. |

5438-81-3 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3,3-dimethyl-1,4-diphenylazetidin-2-one |

InChI |

InChI=1S/C17H17NO/c1-17(2)15(13-9-5-3-6-10-13)18(16(17)19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |

InChI Key |

SDDSWVKALZPTPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.